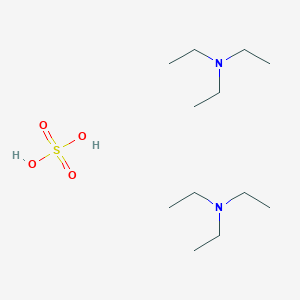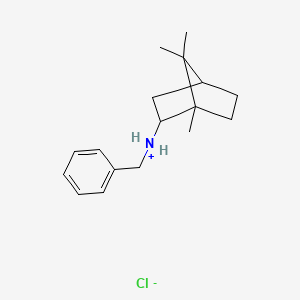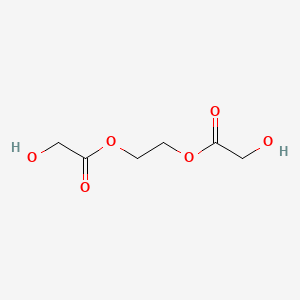
N,N-diethylethanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, volatile liquid with a strong ammonia-like odor Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide and is carried out at elevated temperatures and pressures. The reaction can be represented as follows:
NH3+3C2H5OH→(C2H5)3N+3H2O
Industrial Production Methods
Industrially, N,N-diethylethanamine is produced by the catalytic reaction of ethanol and ammonia. The process involves passing a mixture of ethanol and ammonia over a catalyst at high temperatures. The resulting product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: N,N-diethylacetamide
Reduction: Diethylamine
Substitution: Quaternary ammonium salts
Scientific Research Applications
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.
Industry: It is used in the production of quaternary ammonium compounds, which are used as surfactants and disinfectants.
Mechanism of Action
N,N-diethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atom to form a new chemical bond. This nucleophilic attack can lead to the formation of various products, depending on the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-diethylmethylamine: Similar in structure but with one methyl group and two ethyl groups.
N,N-diisopropylethanamine: Similar in structure but with isopropyl groups instead of ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. Its ability to form quaternary ammonium salts also sets it apart from other amines.
Properties
CAS No. |
2399-73-7 |
|---|---|
Molecular Formula |
C12H32N2O4S |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
N,N-diethylethanamine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
NKNFUMKGJYKPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)


![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)



![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
